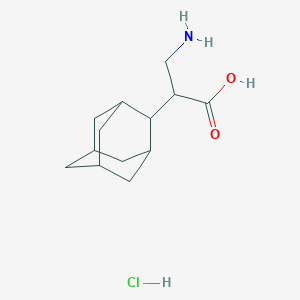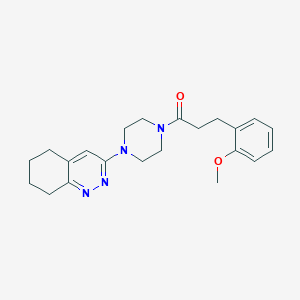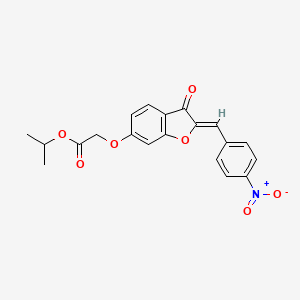
N3-L-Dbu(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-L-Dbu(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of L-Dbu(Boc)-OH, which is an important intermediate in the synthesis of various peptides and proteins. In
Mecanismo De Acción
The mechanism of action of N3-L-Dbu(Boc)-OH is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can react with various electrophiles, such as aldehydes and ketones, to form stable adducts. Additionally, N3-L-Dbu(Boc)-OH can undergo click chemistry reactions with various azides, resulting in the formation of triazoles.
Biochemical and Physiological Effects
N3-L-Dbu(Boc)-OH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. Additionally, this compound has been shown to be stable under various conditions, including acidic and basic environments, as well as in the presence of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N3-L-Dbu(Boc)-OH is its ease of incorporation into peptides and proteins. Additionally, this compound is stable and non-toxic, making it a safe and reliable reagent for various lab experiments. However, one limitation is the relatively high cost of this compound, which may limit its use in larger-scale experiments.
Direcciones Futuras
There are several future directions for the use of N3-L-Dbu(Boc)-OH in scientific research. One potential application is in the development of novel drug delivery systems, particularly for the targeted delivery of anticancer drugs. Additionally, this compound may be useful in the synthesis of cyclic peptides and proteins with improved stability and bioactivity. Finally, further studies are needed to elucidate the mechanism of action of N3-L-Dbu(Boc)-OH and its potential applications in various chemical reactions.
Métodos De Síntesis
The synthesis of N3-L-Dbu(Boc)-OH involves the reaction of L-Dbu(Boc)-OH with sodium azide (NaN3) in the presence of triethylamine (TEA) and 1,2-dichloroethane (DCE). The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, resulting in the formation of N3-L-Dbu-OH. The final step involves the addition of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, resulting in the formation of N3-L-Dbu(Boc)-OH.
Aplicaciones Científicas De Investigación
N3-L-Dbu(Boc)-OH has been used in various scientific research applications, including the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of cyclic peptides and proteins, as it can be easily incorporated into the peptide chain and subsequently removed to generate the desired product. Additionally, N3-L-Dbu(Boc)-OH has been used in the development of novel drug delivery systems, as it can be conjugated to various drugs and targeted to specific tissues or cells.
Propiedades
IUPAC Name |
(3R)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-6(12-13-10)4-7(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVRORHDYNPGX-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-L-Dbu(Boc)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2426740.png)
![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2426741.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)
![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426749.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)
